molecular formula C15H14N4O4S B11197247 N-(1,3-benzodioxol-5-yl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(1,3-benzodioxol-5-yl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11197247
M. Wt: 346.4 g/mol
InChI Key: LQIMEURQJCHSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-3-ETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a triazolopyridine core, and a sulfonamide group, making it a versatile candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is known for its efficiency in forming carbon-nitrogen bonds . The reaction conditions often include the use of a palladium catalyst, a suitable base such as cesium carbonate, and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-3-ETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-3-ETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-3-ETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of receptor modulation, the compound can act as an agonist or antagonist, influencing the receptor’s signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-3-ETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14N4O4S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C15H14N4O4S/c1-2-14-16-17-15-6-4-11(8-19(14)15)24(20,21)18-10-3-5-12-13(7-10)23-9-22-12/h3-8,18H,2,9H2,1H3

InChI Key

LQIMEURQJCHSLL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.